

The Biological Functions of 17:1 Lysophosphatidylcholine: A Technical Guide

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Compound of Interest

Compound Name: 17:1 Lyso PC

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Introduction

17:1 Lysophosphatidylcholine (LPC), also known as LysoPC(17:1), is a species of lysophospholipid containing a heptadecenoic acid acyl chain. As a bioactive lipid mediator, LPC(17:1) is implicated in a diverse array of physiological and pathological processes, ranging from metabolic regulation and inflammation to cancer progression and host defense. This technical guide provides an in-depth overview of the core biological functions of LPC(17:1), presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Biological Functions and Mechanisms

LPC(17:1) exerts its effects through various mechanisms, including direct interaction with cell surface receptors, incorporation into cellular membranes, and enzymatic conversion to other signaling molecules.

Role in Cancer Biology

In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), LPC(17:1) plays a significant role in tumor progression through its involvement in the tumor microenvironment.

- **Tumor Cell Metabolism and Membrane Synthesis:** PDAC cells can take up LPC(17:1) from the extracellular environment and incorporate the 17:1 acyl chain into their own phosphatidylcholines, such as PC(16:0/17:1) and PC(18:1/17:1). This process supports the synthesis of new membranes, which is essential for rapidly proliferating cancer cells.[1][2]
- **The LPC-Autotaxin-LPA Signaling Axis:** LPC(17:1) is a key component of a signaling cascade that promotes pancreatic tumor growth. Pancreatic stellate cells (PSCs) in the tumor stroma release LPCs, including LPC(17:1).[1][2] Extracellular LPC is then hydrolyzed by the enzyme autotaxin (ATX) to produce lysophosphatidic acid (LPA).[1][2] LPA is a potent mitogen that signals through its own G protein-coupled receptors (GPCRs) to stimulate cancer cell proliferation and migration.[1][2]
- **Regulation by p53:** The tumor suppressor protein p53 has been shown to regulate the lipidome of pancreatic cancer cells. Loss of p53 function leads to a significant reduction in the levels of various lysophospholipids, including LPC(17:1), both within the cells and in the conditioned medium.[3] This suggests that p53 status can influence the availability of LPC(17:1) for signaling and metabolic processes in the tumor microenvironment.

Involvement in Metabolic and Inflammatory Diseases

Odd-chain fatty acids and their derivatives, such as LPC(17:1), are increasingly recognized for their roles in metabolic health.

- **Metabolic Regulation:** Studies have indicated a negative correlation between plasma levels of LPC(17:1) and lipid metabolic abnormalities in certain patient populations, such as HIV-infected individuals.[4] While direct studies on LPC(17:1) are emerging, research on the closely related LPC(17:0) has demonstrated its ability to improve hyperglycemia and insulin resistance in high-fat diet-induced obese mice.[5][6] This was achieved by stimulating the secretion of glucagon-like peptide-1 (GLP-1) through the activation of GPCRs such as GPR120, GPR35, and the calcitonin receptor (CALCR).[5][6]
- **Inflammatory Signaling:** Lysophosphatidylcholines, as a class, are known to be involved in inflammatory processes.[7][8] They can act as signaling molecules that activate GPCRs like G2A and GPR4, as well as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines, oxidative stress, and apoptosis.[7][9]

Antimicrobial and Antipathogenic Activity

Recent findings have highlighted a role for LPC(17:1) in plant defense mechanisms.

- Inhibition of *Phytophthora infestans*: LPC(17:1) has been identified as a metabolite on the leaf surface of the wild potato species *Solanum bulbocastanum*.^[10] In vitro assays have demonstrated that LPC(17:1) can effectively inhibit both the spore germination and mycelial growth of *Phytophthora infestans*, the oomycete responsible for late blight disease in potatoes and tomatoes.^{[10][11]} This suggests a potential role for LPC(17:1) as an endogenous antifungal agent in plants.

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The metabolism of LPCs is intertwined with the cellular susceptibility to ferroptosis.

- Membrane Remodeling: LPCs are key intermediates in the Lands cycle, a pathway that remodels the fatty acid composition of membrane phospholipids.^[12] The enzyme lysophosphatidylcholine acyltransferase 1 (LPCAT1) re-esterifies fatty acids onto LPCs to form phosphatidylcholines.^[12] By influencing the balance of saturated versus polyunsaturated fatty acids in membrane phospholipids, LPCAT activity can modulate a cell's resistance to ferroptosis.^[12] While not specific to the 17:1 species, this highlights a fundamental process in which LPC(17:1) can participate.

Quantitative Data Summary

The following tables summarize the available quantitative data for 17:1 Lysophosphatidylcholine.

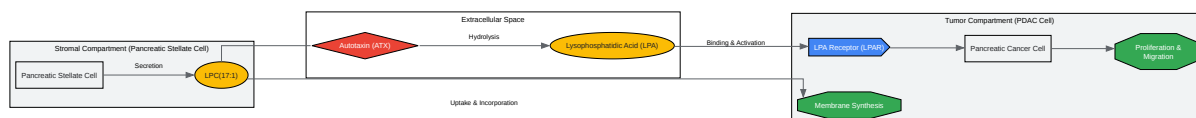
Biological Context	Parameter	Value	Reference
Pancreatic Cancer	Concentration for uptake studies	4 µmol/L	^[1]
Lipidomics	Internal standard concentration	4 µmol/L	^[2]

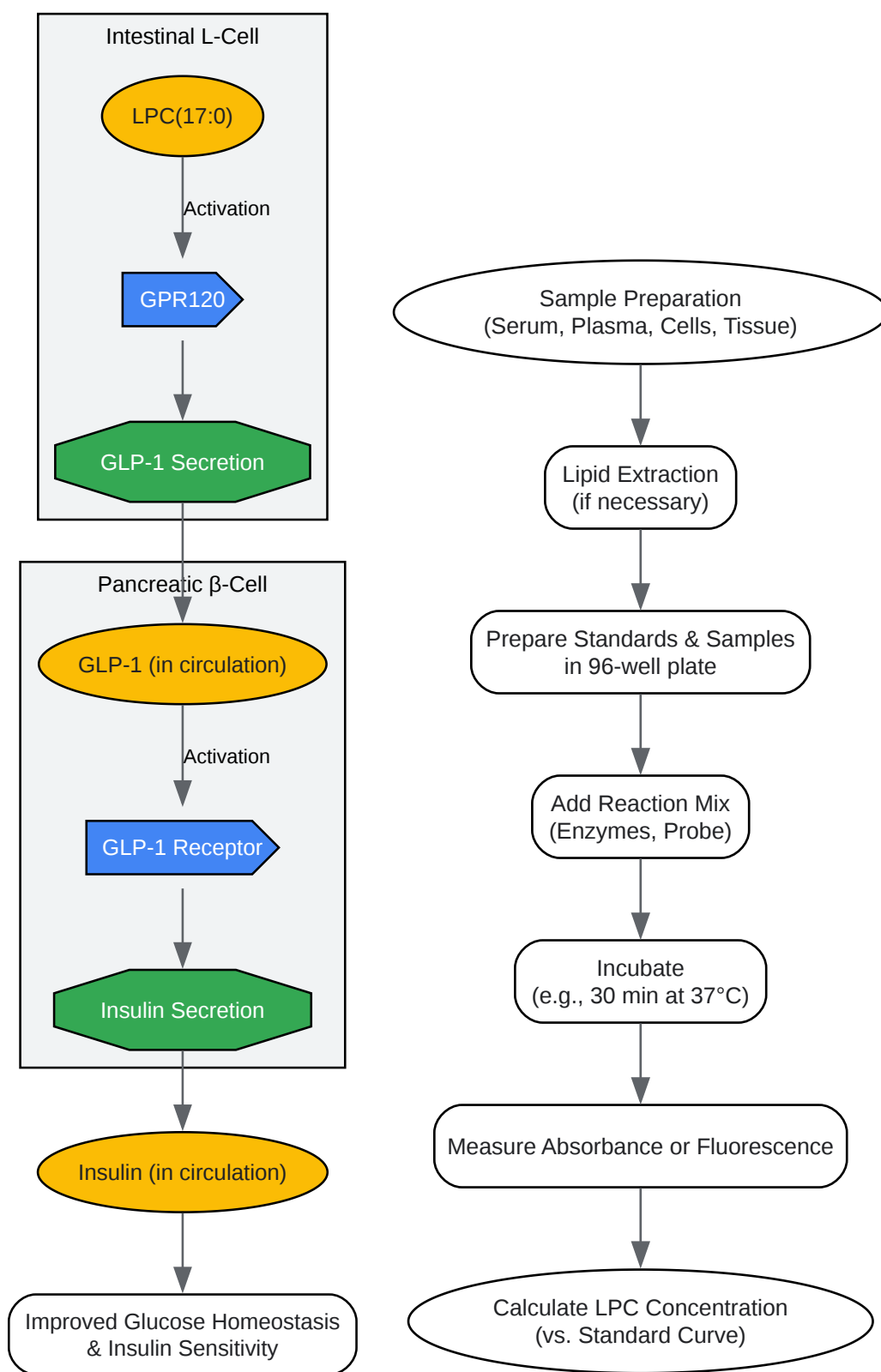
In Vitro Bioactivity	Assay	Organism/Cell Type	Parameter	Value	Reference
Antifungal Activity	P. infestans spore germination inhibition	Phytophthora infestans	IC50 (approx.)	~10 μ M	[11]
Antifungal Activity	P. infestans spore germination inhibition	Phytophthora infestans	Significant Inhibition	1 μ M - 100 μ M	[11]

Signaling and Metabolic Pathways

The LPC-Autotaxin-LPA Axis in Pancreatic Cancer

This pathway illustrates how stromal-derived LPC(17:1) contributes to pancreatic tumor progression.





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